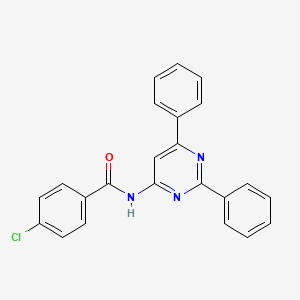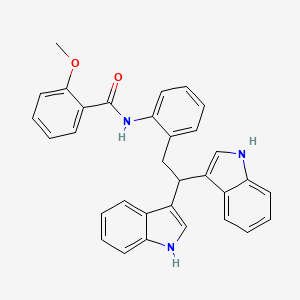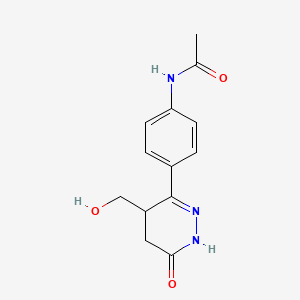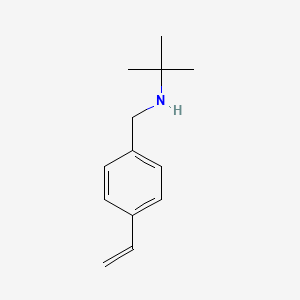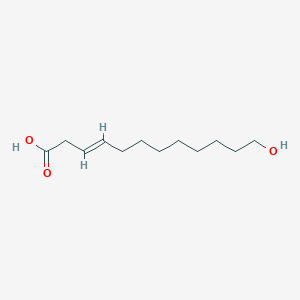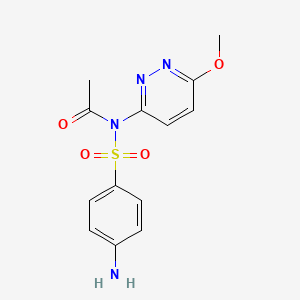
Sulfamethoxypyridazine acetyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxypyridazine acetyl is a derivative of sulfamethoxypyridazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. Sulfamethoxypyridazine is known for its long-acting properties and is used to treat various bacterial infections, including urinary tract infections, bronchitis, and gonorrhea .
Méthodes De Préparation
The synthesis of sulfamethoxypyridazine acetyl involves the acetylation of sulfamethoxypyridazine. The general synthetic route includes the reaction of sulfamethoxypyridazine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically involve heating the mixture to facilitate the acetylation process .
Industrial production methods for sulfonamides, including this compound, often involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Sulfamethoxypyridazine acetyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of sulfamethoxypyridazine with modified functional groups .
Applications De Recherche Scientifique
Sulfamethoxypyridazine acetyl has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of sulfonamides.
Biology: Researchers use it to investigate the biological activity of sulfonamide derivatives and their interactions with bacterial enzymes.
Medicine: It is studied for its potential therapeutic effects and mechanisms of action in treating bacterial infections.
Industry: The compound is used in the development of new antibacterial agents and in quality control processes for pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of sulfamethoxypyridazine acetyl involves inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division. By inhibiting this enzyme, this compound prevents bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Sulfamethoxypyridazine acetyl is unique among sulfonamides due to its long-acting properties and specific acetylation, which can enhance its stability and bioavailability. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibacterial used to treat bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Sulfathiazole: Used in veterinary medicine and for treating bacterial infections
These compounds share similar mechanisms of action but differ in their pharmacokinetics, spectrum of activity, and specific clinical applications.
Propriétés
Numéro CAS |
3568-43-2 |
|---|---|
Formule moléculaire |
C13H14N4O4S |
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)17(12-7-8-13(21-2)16-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 |
Clé InChI |
PRQPWOFXPDTCSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=NN=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


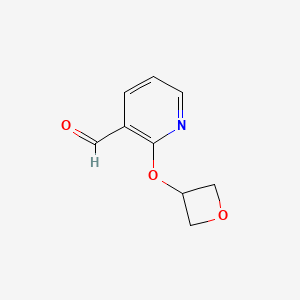
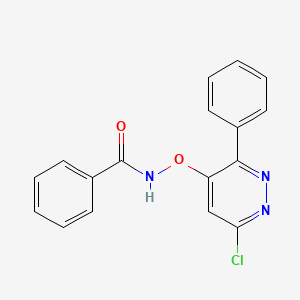



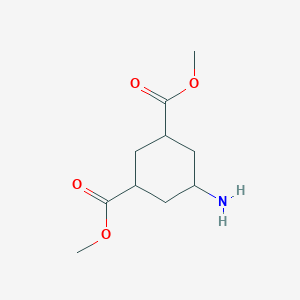
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
